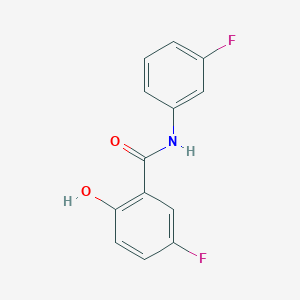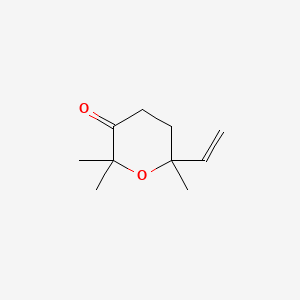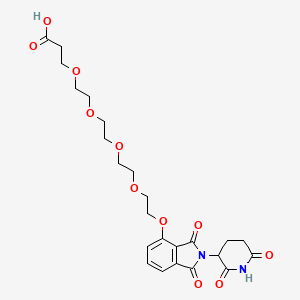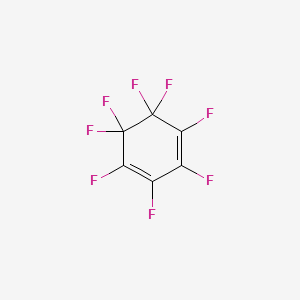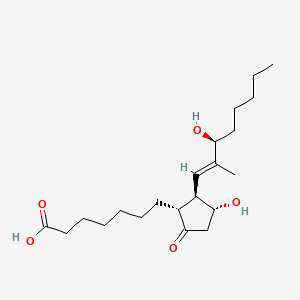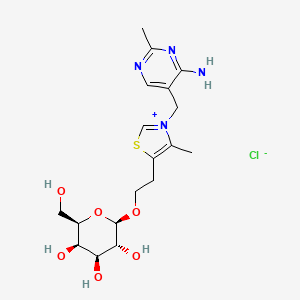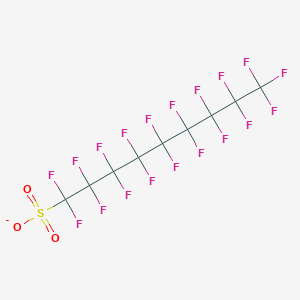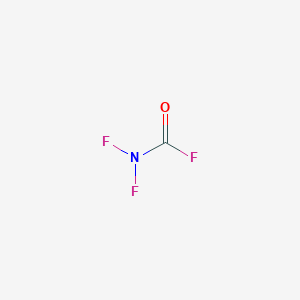
Difluorocarbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorocarbamyl fluoride is a fluorinated organic compound with the chemical formula CF₂NO. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high electronegativity and stability, which are beneficial in many chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorocarbamyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with nitrogen-containing compounds. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF₂CO₂Li/Na . The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms into the desired molecular structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluorocarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It participates in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocarbamyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Difluorocarbamyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which difluorocarbamyl fluoride exerts its effects involves its high reactivity due to the presence of fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluorocarbamyl fluoride include:
Difluoromethylidene (CF₂): Known for its use in the synthesis of tetrafluoroethylene.
Difluoromethylene (CF₂): Another fluorinated carbene with similar reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both fluorine and nitrogen atoms. This combination imparts distinct chemical properties that are not found in other similar compounds, making it particularly valuable in specialized applications .
Properties
CAS No. |
2368-32-3 |
|---|---|
Molecular Formula |
CF3NO |
Molecular Weight |
99.012 g/mol |
IUPAC Name |
N,N-difluorocarbamoyl fluoride |
InChI |
InChI=1S/CF3NO/c2-1(6)5(3)4 |
InChI Key |
BQPIYDUNTQHZBF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


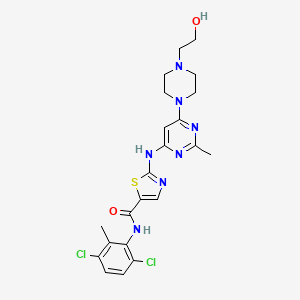
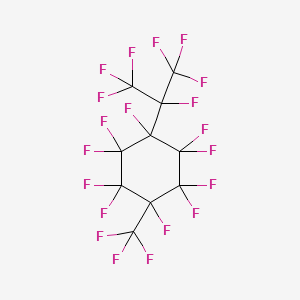
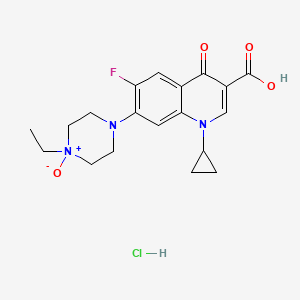
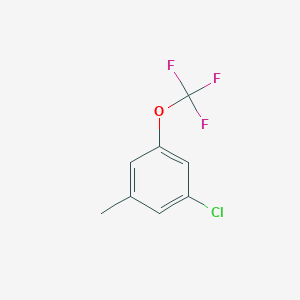
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
